1h-Furo[4,3,2-de]cinnoline
Description
Structure
3D Structure
Properties
CAS No. |
122049-90-5 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
InChI |
InChI=1S/C9H6N2O/c1-2-7-9-6(4-10-11-7)5-12-8(9)3-1/h1-5,11H |
InChI Key |
MZPUOYZCHCUKGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC=C3C=NN2 |
Synonyms |
1H-Furo[4,3,2-de]cinnoline (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1h Furo 4,3,2 De Cinnoline Derivatives
Tautomeric Equilibria and Isomerism within Furocinnoline Scaffolds.arkat-usa.orgarkat-usa.org
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of many heterocyclic systems, including furocinnolines. holzer-group.at These equilibria are crucial as different tautomers can exhibit distinct chemical and biological properties.
For N-unsubstituted furo[4,3,2-de]cinnolines, annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyridazine (B1198779) ring is possible. In the analogous 1H-benzo[de]cinnoline system, theoretical calculations show that the transfer of a proton from the N1 to the N2 position results in a less stable zwitterionic tautomer. arkat-usa.org A similar equilibrium is expected for 1H-furo[4,3,2-de]cinnoline, where the 1H-tautomer is significantly more stable than the 2H-tautomer, which would require charge separation. The aromaticity of the system is better preserved in the 1H-form, making it the predominant species in solution.
When a hydroxyl group is introduced onto the cinnoline (B1195905) portion of the scaffold, functional group tautomerism, specifically keto-enol tautomerism, becomes significant. Studies on the closely related cinnolin-4-ol have demonstrated through detailed NMR spectroscopy that it exists exclusively in the keto form, as cinnolin-4(1H)-one, in dimethyl sulfoxide (B87167) (DMSO) solution. holzer-group.at This preference for the amide-like (keto) form over the enol form is a common feature in many aza-heterocycles.
This finding is corroborated by comparing the NMR data of the parent compound with its "fixed" derivatives. holzer-group.at For instance, the chemical shift of C-4 in cinnolin-4(1H)-one is around 170.3 ppm, which is characteristic of a carbonyl carbon, whereas the corresponding O-methylated (enol) form, 4-methoxycinnoline, shows no such downfield signal. holzer-group.at Similarly, research on furo[2,3-h]cinnolin-3-ol scaffolds shows they exist in the cinnolinone form. arkat-usa.org Therefore, substituted furo[4,3,2-de]cinnolones are expected to predominantly exist in their keto tautomeric forms.
| Compound | Tautomeric Form | C-4 Chemical Shift (ppm) | Conclusion |
|---|---|---|---|
| Cinnolin-4-ol | Predominantly Keto | 170.3 | Exists as Cinnolin-4(1H)-one |
| 4-Methoxycinnoline | Fixed Enol | - | Reference for the enol form |
| 1-Methylcinnolin-4(1H)-one | Fixed Keto | 169.8 | Reference for the keto form |
Annular Tautomerism (e.g., N1-H vs. N2-H)
Electrophilic Aromatic Substitution Reactions on the Furocinnoline Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The furo[4,3,2-de]cinnoline system contains two distinct aromatic rings: the furan (B31954) ring and the benzene (B151609) ring of the cinnoline moiety. The furan ring is electron-rich and generally highly activated towards electrophilic attack. youtube.com Conversely, the cinnoline portion is an aza-aromatic system, where the nitrogen atoms withdraw electron density, deactivating the ring towards electrophiles. youtube.com
Consequently, electrophilic substitution is strongly favored to occur on the furan ring. The precise position of substitution would be directed by the activating effect of the furan oxygen and the deactivating influence of the fused cinnoline system. By analogy with nitration reactions on the related 1H-benzo[de]cinnolines, where substitution occurs on the benzo ring, it can be inferred that under forcing conditions, substitution might also be directed to the carbocyclic part of the furocinnoline system. arkat-usa.org However, the higher reactivity of the furan ring makes it the most probable site of reaction.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically occurs on electron-poor aromatic rings containing a good leaving group. wikipedia.org The cinnoline part of the furo[4,3,2-de]cinnoline scaffold is inherently electron-deficient due to the presence of the two nitrogen atoms. This property makes it susceptible to SNAr reactions, provided a suitable leaving group, such as a halogen, is present at an activated position.
Positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack. youtube.com For the cinnoline system, this corresponds to positions 4 and 6. For example, the substitution of a bromine atom at the C-4 position of a cinnoline skeleton by a hydroxy group has been reported, highlighting the feasibility of such transformations. researchgate.net Therefore, a 4-halo-furo[4,3,2-de]cinnoline derivative would be an excellent substrate for nucleophilic substitution, allowing for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at this position.
Oxidation and Reduction Pathways of Furocinnoline Systems
The furocinnoline scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule. unacademy.comlibretexts.org
Oxidation : The oxidation of organic molecules can involve the addition of oxygen or the removal of hydrogen. ucr.edu In analogous heterocyclic systems like 1H-benzo[de]cinnolines, alkyl groups attached to the carbon skeleton can be oxidized. arkat-usa.org It is expected that alkyl-substituted furo[4,3,2-de]cinnolines would undergo similar side-chain oxidation reactions under appropriate conditions.
Reduction : Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. praxilabs.com The N=N double bond within the cinnoline ring system is a prime site for reduction. For instance, treatment of a furo[2,3-h]cinnolinone with hydrazine (B178648) hydrate (B1144303) resulted in the reduction of the cinnoline system to yield a 1,2-dihydrofuro[2,3-h]cinnolin-3(4H)-one. arkat-usa.org This suggests that the pyridazine ring of furo[4,3,2-de]cinnoline can be selectively reduced to the more flexible dihydrocinnoline (B15445986) system, which can significantly alter the geometry and properties of the molecule.
Reactions Involving Nitrogen Atoms (e.g., Alkylation, Acylation, Quaternization).arkat-usa.org
The nitrogen atoms of the cinnoline ring, being nucleophilic centers, are involved in several key reactions.
Alkylation and Acylation : The N1-H of this compound can be readily substituted with alkyl or acyl groups. libretexts.orglibretexts.org Alkylation can be achieved using alkyl halides in the presence of a base. Acylation, the introduction of an acyl group (R-C=O), can be performed using acid chlorides or anhydrides. masterorganicchemistry.com These reactions are analogous to those reported for 1H-benzo[de]cinnolines. arkat-usa.org The site of substitution (N1 vs. N2) can depend on the reaction conditions and the nature of the electrophile.
Quaternization : Alkylation of the pyridine-like N2 atom can lead to the formation of a quaternary cinnolinium salt. This reaction introduces a permanent positive charge into the heterocyclic system, which can significantly modify its solubility and electronic properties.
| Reaction Type | Probable Site of Reaction | Notes |
|---|---|---|
| Electrophilic Substitution | Furan Ring | The furan ring is electron-rich and activated. youtube.com |
| Nucleophilic Substitution | C-4 or C-6 (requires leaving group) | The cinnoline ring is electron-deficient. youtube.comresearchgate.net |
| Reduction | N1=N2 double bond | Leads to dihydrocinnoline derivatives. arkat-usa.org |
| Alkylation/Acylation | N1-H | Common reaction for N-unsubstituted heterocycles. arkat-usa.org |
| Quaternization | N2 | Forms a positively charged cinnolinium salt. |
Reactions Involving Carbon Atoms on the Furocinnoline Skeleton
Direct experimental data on the substitution reactions at the carbon atoms of the this compound skeleton is not extensively documented. However, the reactivity can be predicted by considering the electronic properties of the furan and cinnoline moieties. The furan ring is electron-rich and thus predisposed to electrophilic substitution, whereas the cinnoline ring system is generally electron-deficient, making it more susceptible to nucleophilic attack. msu.edupnrjournal.com
Electrophilic Substitution: The furan component of the furocinnoline system is expected to be the primary site for electrophilic attack. msu.edunumberanalytics.com In general, furans undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, preferentially at the C-2 and C-5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. msu.edupharmaguideline.com For a furo[4,3,2-de]cinnoline system, the carbon atoms of the furan ring would be the most likely targets for electrophiles. However, the vigorous conditions often required for these reactions can lead to ring-opening or polymerization, especially in highly reactive furan systems. msu.edupharmaguideline.com
Nucleophilic Substitution: The cinnoline portion of the molecule is an electron-deficient diazine system, which makes it a target for nucleophiles, particularly when a good leaving group is present on the ring. pnrjournal.comresearchgate.net For instance, halocinnolines are known to undergo nucleophilic substitution. msu.edu In a related context, the synthesis of certain furo[3,2-c]cinnolines has been observed as a side reaction during the cyclization of ortho-alkynylaryltriazenes, which proceeds via the hydrolysis of an intermediate 4-halocinnoline. msu.edu This suggests that if a leaving group were present on the cinnoline part of the furocinnoline skeleton, it could potentially be displaced by a nucleophile.
Ring-Opening and Ring-Transformation Reactions of Furocinnolines
While information on the this compound isomer is scarce, studies on the related furo[2,3-h]cinnolin-3(2H)-one scaffold provide valuable insight into the potential for ring-transformation reactions. These reactions highlight the reactivity of the furan ring within the fused system, leading to the formation of new heterocyclic structures.
A significant ring-transformation has been documented when furo[2,3-h]cinnolin-3(2H)-one is treated with hydrazine hydrate. pharmaguideline.com This reaction converts the furan ring into a pyridazine ring, resulting in a novel pyridazino[3,4-f]cinnoline system. The reaction proceeds through a proposed mechanism involving a nucleophilic attack by hydrazine on the furan ring of the furocinnolinone scaffold, followed by ring-opening and subsequent intramolecular cyclization to form the new six-membered pyridazine ring. pharmaguideline.com
When 4-amino-furo[2,3-h]cinnolin-3(2H)-one was reacted with hydrazine hydrate for an extended period, a new heterocyclic compound, 4-amino-1,2-dihydropyridazino[3,4-f]cinnolin-3-ol, was formed. pharmaguideline.com This transformation underscores the susceptibility of the furan ring in the furocinnoline system to undergo cleavage and rearrangement into a more complex polycyclic structure. pharmaguideline.com
The initial formation of 4-amino-furo[2,3-h]cinnolin-3(2H)-one itself from furo[2,3-h]cinnolin-3(2H)-one under the same conditions (refluxing in hydrazine hydrate for 24 hours) demonstrates the reactivity of the cinnolinone portion of the molecule. pharmaguideline.com Further reaction leads to the more complex ring transformation.
Table of Ring-Transformation Reactions of Furocinnoline Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Furo[2,3-h]cinnolin-3(2H)-one | Hydrazine Hydrate | Reflux, 72 hours | 4-Amino-1,2-dihydropyridazino[3,4-f]cinnolin-3-ol | 25% | pharmaguideline.com |
| 4-Amino-furo[2,3-h]cinnolin-3(2H)-one | Hydrazine Hydrate | Reflux | 4-Amino-1,2-dihydropyridazino[3,4-f]cinnolin-3-ol | - | pharmaguideline.com |
Spectroscopic and Structural Elucidation of 1h Furo 4,3,2 De Cinnoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including the 1H-Furo[4,3,2-de]cinnoline system. uobasrah.edu.iqipb.ptemerypharma.com By analyzing various NMR parameters, chemists can piece together the connectivity and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. emerypharma.com The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In aromatic and heterocyclic systems like this compound, protons attached to the ring systems typically resonate in the downfield region of the spectrum due to the deshielding effects of the ring currents. netlify.app For instance, in a related phthalazino[2,3-a]cinnoline derivative, aromatic protons were observed at chemical shifts (δ) ranging from 7.22 to 8.44 ppm. acs.org
Spin-spin coupling, observed as splitting of signals, reveals information about neighboring non-equivalent protons. libretexts.org The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. Three-bond (vicinal) coupling is particularly useful for determining the substitution pattern on aromatic and heterocyclic rings. libretexts.org For example, a doublet with a specific coupling constant can indicate an adjacent proton, while a singlet suggests the absence of neighboring protons. msu.edu In some cases, more complex splitting patterns like a "doublet of doublets" can arise when a proton is coupled to two different non-equivalent protons, providing even more detailed structural information. libretexts.org
Table 1: Representative ¹H NMR Data for a Substituted Phthalazino[2,3-a]cinnoline Derivative acs.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 8.44 | d | 7.7 |
| Aromatic CH | 8.31 | d | 7.7 |
| Aromatic CH | 8.25-8.21 | m | - |
| Aromatic CH | 7.96-7.91 | m | - |
| Aromatic CH | 7.91-7.86 | m | - |
| Aromatic CH | 7.80-7.76 | m | - |
| Aromatic CH | 7.32-7.26 | m | - |
| CH₂ | 2.89 | s | - |
| CH₂ | 2.50 | s | - |
| CH₃ | 1.13 | s | - |
| Data for 2,2-dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione in CDCl₃ |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com In ¹³C NMR spectra, each non-equivalent carbon atom typically produces a single sharp signal. savemyexams.com The chemical shifts of carbon atoms in this compound and its derivatives are influenced by their hybridization and the electronegativity of attached atoms.
Aromatic and heteroaromatic carbons generally resonate in the range of 110-160 ppm. savemyexams.com Carbons bonded to heteroatoms like oxygen or nitrogen will appear at different chemical shifts compared to those bonded only to carbon and hydrogen. For example, in a substituted phthalazino[2,3-a]cinnoline, the carbon atoms of the aromatic rings were observed between 118.1 and 158.2 ppm, while carbonyl carbons appeared further downfield at 196.1 ppm. acs.org The specific chemical shifts can help in assigning the carbon signals to their respective positions within the furo[4,3,2-de]cinnoline ring system. mdpi.com
Table 2: Representative ¹³C NMR Data for a Substituted Phthalazino[2,3-a]cinnoline Derivative acs.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 196.1 |
| Aromatic C | 158.2 |
| Aromatic C | 152.6 |
| Aromatic C | 135.6 |
| Aromatic C | 135.1 |
| Aromatic C | 134.4 |
| Aromatic C | 129.0 |
| Aromatic C | 126.9 |
| Aromatic C | 122.7 |
| Aromatic C | 119.8 |
| Aromatic C | 118.1 |
| CH₂ | 52.6 |
| CH₂ | 41.2 |
| C(CH₃)₂ | 34.2 |
| CH₃ | 28.6 |
| Data for 2,2-dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione in CDCl₃ |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms within the cinnoline (B1195905) portion of the this compound scaffold. Although ¹⁵N has a low natural abundance and is less sensitive than ¹H, it provides unique structural information. huji.ac.ilmagritek.com The chemical shifts of nitrogen atoms are highly sensitive to their chemical environment, including hybridization, oxidation state, and participation in hydrogen bonding. huji.ac.ilsemanticscholar.org
In heterocyclic systems, the ¹⁵N chemical shifts can help distinguish between different nitrogen atoms within the ring. beilstein-journals.org For example, the nitrogen atoms in a diazole ring will have distinct chemical shifts. magritek.com The use of ¹⁵N-labeled compounds can significantly enhance the signal intensity, allowing for more detailed studies, including the measurement of ¹H-¹⁵N and ¹⁵N-¹⁵N coupling constants. beilstein-journals.org These coupling constants can provide further insights into the bonding and connectivity of the nitrogen atoms. beilstein-journals.org
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals in complex molecules like this compound. ipb.ptnih.govcreative-biostructure.com These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. emerypharma.comcreative-biostructure.com It is instrumental in tracing out proton-proton connectivity within the ring system and any substituents.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbons. creative-biostructure.com It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. organicchemistrydata.org NOESY is particularly useful for determining the stereochemistry and conformation of the molecule.
15N NMR Chemical Shift Investigations
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For a this compound compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups within its structure. For example, the N-H stretching vibration of the cinnoline ring would likely appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would be expected in the 1000-1300 cm⁻¹ range. In a related phthalazino[2,3-a]cinnoline derivative, characteristic IR bands were observed for C=O (1669, 1691 cm⁻¹), C=N/C=C (1599 cm⁻¹), and aromatic C-H bonds (755, 724, 683 cm⁻¹). acs.org
Table 3: Representative IR Absorption Frequencies for a Substituted Phthalazino[2,3-a]cinnoline Derivative acs.org
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (alkane) | 2975 |
| C=O | 1691, 1669 |
| C=C/C=N (aromatic) | 1599 |
| C-H (aromatic) | 755, 724, 683 |
| Data for 2,2-dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. ubbcluj.ro The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
For conjugated systems like this compound, the most common electronic transitions are π → π* and n → π*. uzh.ch The extensive conjugation in the fused ring system is expected to result in strong UV absorption. The position and intensity of the absorption bands can be influenced by the presence of substituents on the ring system. nih.gov Electron-donating or electron-withdrawing groups can shift the λmax to longer or shorter wavelengths, respectively. In some cases, multiple absorption bands may be observed, corresponding to different electronic transitions within the molecule. nih.gov For example, in some complex heterocyclic systems, distinct absorption maxima are observed, which can be attributed to different parts of the chromophore. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound. In the study of this compound and its derivatives, MS provides crucial information for structural confirmation by measuring the mass-to-charge ratio (m/z) of ionized molecules. pnrjournal.com High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard low-resolution MS by providing highly accurate mass measurements, typically to within a few parts per million (ppm). chromatographyonline.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. bioanalysis-zone.com
In the synthesis and characterization of novel heterocyclic systems, including those related to the furo-cinnoline scaffold, HRMS is indispensable. acs.org For instance, when a new derivative of this compound is synthesized, HRMS can confirm its identity by matching the experimentally measured exact mass with the theoretically calculated mass for the proposed chemical formula. rsc.org This capability is essential for distinguishing between compounds with the same nominal mass (isobaric compounds) but different elemental compositions. chromatographyonline.combioanalysis-zone.com
The process involves ionizing the sample (e.g., via Electrospray Ionization, ESI) and analyzing the resulting ions in a high-resolution mass analyzer. acs.org The output provides an exact mass that can be used to calculate the molecular formula, a critical step in the structural elucidation of newly synthesized compounds. pnrjournal.com Research on various cinnoline and fused-ring heterocyclic derivatives consistently reports HRMS data as definitive proof of structure, often presenting the calculated mass for the protonated molecule [M+H]⁺ and the experimentally found value. acs.orgrsc.org
Table 1: Illustrative HRMS Data for Fused Heterocyclic Compounds
This table provides examples of how HRMS data is presented to confirm the molecular formula of synthesized compounds related to the cinnoline family.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 2-(4-bromophenyl)furo[3,4-c]quinolin-3(1H)-one | C₁₇H₁₁BrNO₂ | 339.9973 | 339.9966 | rsc.org |
| 2-(1-methyl-1H-pyrrol-2-yl)furo[3,4-c]quinolin-3(1H)-one | C₁₆H₁₃N₂O₂ | 265.0971 | 265.0971 | rsc.org |
| 6-(tert-Butyl)-2,2-dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione | C₂₆H₂₆N₂O₃ | 415.2016 | 415.2022 | acs.org |
| 7-Bromo-2,2-dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione | C₂₂H₁₇BrN₂O₃ | 437.0495 | 437.0487 | acs.org |
X-Ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular architecture of this compound compounds, revealing exact bond lengths, bond angles, and torsional angles. The resulting structural model confirms the connectivity of atoms and elucidates the molecule's conformation in the solid state. researchgate.net
The process requires growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are used to calculate the electron density map of the molecule. From this map, a detailed model of the molecular structure is built. nih.gov
For complex heterocyclic systems like substituted cinnolines, X-ray crystallography is invaluable for resolving structural ambiguities. researchgate.net Studies on related compounds, such as R- acs.orgCurrent time information in Oskarshamn, SE.oxadiazolo[3,4-c]cinnoline derivatives, have utilized this method to determine their crystal structures and analyze intermolecular interactions and crystal packing. rsc.org The data obtained, including the crystal system, space group, and unit cell dimensions, are crucial for understanding the solid-state properties of the material. This information is often deposited in crystallographic databases to serve as a reference for the scientific community.
Table 2: Representative Single-Crystal X-Ray Diffraction Data
This table shows typical crystallographic data obtained from an X-ray diffraction study of a cinnoline derivative, illustrating the parameters used to define the solid-state structure.
| Parameter | Value (for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.921(2) |
| b (Å) | 11.566(4) |
| c (Å) | 16.986(6) |
| β (°) ** | 107.338(5) |
| Volume (ų) ** | 1485.5(8) |
| Z (molecules/unit cell) | 4 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0559, wR₂ = 0.1253 |
| Reference | researchgate.net |
Computational and Theoretical Studies of 1h Furo 4,3,2 De Cinnoline Systems
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable in modern chemistry for analyzing reaction mechanisms and predicting the properties of novel compounds. rsc.org These methods, which solve the Schrödinger equation, are broadly categorized into ab initio, semi-empirical, and Density Functional Theory (DFT) approaches. scribd.com While direct computational studies on the specific 1H-Furo[4,3,2-de]cinnoline system are not extensively documented in the reviewed literature, the principles and applications can be thoroughly understood by examining studies on the core cinnoline (B1195905) structure and its analogs, such as benzo[de]cinnoline. journalcjast.comcsic.es
Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods in chemistry and materials science. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure of many-body systems, including complex organic molecules. columbia.eduwikipedia.org DFT methods are based on using the electron density, a function of only three spatial coordinates, to determine the properties of a system, rather than the more complex many-electron wavefunction. wikipedia.orgunige.ch This approach has been widely applied to predict molecular geometries, reaction energies, and various spectroscopic properties. mdpi.com
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. nih.gov Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For the parent cinnoline ring system, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles.
In a study on Cinnolin-4(1H)-one, a related bicyclic system, geometry optimizations were successfully performed using the B3LYP functional with a 6-311++G(d,p) basis set to establish its stable structure before further property calculations. journalcjast.com This process is crucial as the molecular geometry dictates many of its chemical and physical properties. Conformational analysis, which explores different spatial arrangements (conformers) of a molecule, is also vital, although for a rigid fused-ring system like this compound, the number of conformers is limited compared to flexible molecules.
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. physchemres.org
For a series of Cinnolin-4(1H)-one and its reduced derivatives, DFT calculations have been used to determine their HOMO and LUMO energies. journalcjast.com These values provide insight into the electron-donating and accepting capabilities of the different forms of the cinnoline scaffold. journalcjast.com
Table 1: Calculated Electronic Properties of Cinnolin-4(1H)-one (I) and its Derivatives in Gas Phase
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Cinnolin-4(1H)-one (I) | -6.645 | -1.826 | 4.819 |
| 2,3-Dihydrocinnolin-4(1H)-one (II) | -6.046 | -0.999 | 5.047 |
| Cinnoline-4-ol (III) | -6.661 | -2.484 | 4.177 |
| 1,2,3,4-Tetrahydrocinnolin-4-ol (IV) | -5.788 | -0.280 | 5.508 |
| Cinnoline (V) | -6.046 | -1.751 | 4.295 |
Data sourced from a DFT study on Cinnolin-4(1H)-one and related structures. journalcjast.com The study found that the order of increasing HOMO energy, indicating electron-donating strength, was III < I < II ≈ V < IV. journalcjast.com
Conceptual DFT provides a framework to quantify global chemical reactivity through various descriptors. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO and offer predictions about a molecule's stability and reactivity trends. orientjchem.orgnih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate lower reactivity.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. ekb.eg
Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. journalcjast.com
These descriptors have been calculated for the Cinnolin-4(1H)-one system, revealing that the Cinnoline-4-ol tautomer (III) is a significantly better electrophile compared to other related structures. journalcjast.com
Table 2: Calculated Global Reactivity Descriptors for Cinnolin-4(1H)-one (I) and its Derivatives in Gas Phase
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Cinnolin-4(1H)-one (I) | -4.236 | 2.410 | 3.716 |
| 2,3-Dihydrocinnolin-4(1H)-one (II) | -3.523 | 2.524 | 2.459 |
| Cinnoline-4-ol (III) | -4.573 | 2.089 | 5.006 |
| 1,2,3,4-Tetrahydrocinnolin-4-ol (IV) | -3.034 | 2.754 | 1.672 |
| Cinnoline (V) | -3.899 | 2.148 | 3.532 |
Data derived from a DFT study on Cinnolin-4(1H)-one and its derivatives. journalcjast.com The analysis showed that compound (III) is a strong electrophile, indicating a high tendency to be reduced by accepting electrons. journalcjast.com
Beyond DFT, other quantum chemical methods are available for studying molecular systems. rsc.org
Ab Initio Methods: These "from the beginning" methods use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. scribd.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant limitation. More advanced (post-HF) methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) provide higher accuracy by systematically including electron correlation, but at a much greater computational expense, limiting their use to smaller systems. scribd.comresearchgate.net
Semi-Empirical Approaches: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data to approximate certain integrals. scielo.br Methods like AM1, PM3, and RM1 are computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. scribd.comscielo.br However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules under investigation. scielo.br While less accurate, they can be useful for initial screenings of large numbers of compounds or for studying very large systems where more rigorous methods are not feasible. scribd.com
Many heterocyclic compounds, including those with a cinnoline core, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Quantum chemical calculations are exceptionally useful for determining the relative stabilities of these tautomers by calculating their total energies.
A recent theoretical study on 1H-benzo[de]cinnoline, a close structural analog of this compound, used DFT (B3LYP/6-311++G(d,p)) to investigate the relative energies of its eight possible tautomers. csic.es The calculations revealed that the N-protonated 1H-tautomer is the most stable form by a significant margin. csic.es The zwitterionic 2H-tautomer, formed by moving the proton from N1 to N2, was found to be highly unstable relative to the 1H form, though still more stable than any of the C-protonated tautomers. csic.es Such studies are critical for understanding which tautomer is likely to be observed experimentally and which will dominate the compound's reactivity.
Table 3: Relative Energies of 1H-Benzo[de]cinnoline Tautomers
| Tautomer | Relative Energy (Gas Phase, kJ·mol⁻¹) | Relative Energy (Water, PCM, kJ·mol⁻¹) |
| 1H | 0.0 | 0.0 |
| 2H (zwitterion) | 59.4 | 47.4 |
| 3H | 82.4 | 78.8 |
| 4H | 76.8 | 65.6 |
| 6H | 79.0 | 67.0 |
| 7H | 67.7 | 52.8 |
| 9H | 64.4 | 52.7 |
| 9aaH | 252.4 | 237.7 |
Data sourced from theoretical calculations on benzo[de]cinnoline. csic.es The 1H tautomer is the global minimum. The 7H and 9H tautomers are the most stable among the C-H forms. csic.es
Electronic Structure Analysis (HOMO-LUMO Energies)
Ab Initio Methods and Semi-Empirical Approaches
Mechanistic Investigations via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the complex reaction mechanisms involved in the synthesis of cinnoline and its fused derivatives. These studies provide detailed information about transition states, reaction intermediates, and energy profiles, which are often difficult to determine through experimental means alone.
A significant area of investigation has been the cyclization reactions that form the core cinnoline structure. For instance, the Richter cyclization, a classical method for synthesizing 3-substituted-4(1H)-cinnolones from 2-alkynyl anilines, has been examined using computational methods. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the key steps such as diazotization and subsequent intramolecular cyclization. researchgate.net Theoretical studies on related cyclization reactions, such as the formation of furo[3,2-c]cinnolines from ortho-buta-1,3-diynylaryldiazonium salts, have demonstrated how computational models can predict the influence of substituents and reaction conditions on the reaction pathway and product distribution. researchgate.net
Metal-catalyzed reactions are another major focus of mechanistic studies. The rhodium(III)-catalyzed oxidative C-H activation and annulation of azo compounds with alkynes to form cinnolines and cinnolinium salts has been investigated. researchgate.net Computational modeling helps to understand the role of the metal catalyst in activating the C-H bond and facilitating the cyclization process. researchgate.net Similarly, DFT studies have been applied to understand the mechanism of copper-catalyzed synthesis of related N-heterocycles like 2H-indazoles, providing insights into the N-N bond formation steps which are fundamental to cinnoline synthesis. rsc.org These computational models can explore different catalytic cycles and activation modes, clarifying how factors like ligand choice and metal center influence the reaction's efficiency and regioselectivity. rsc.org
The table below summarizes representative computational studies on the mechanisms of formation for cinnoline and related heterocyclic systems.
| Reaction Type | Computational Method | Key Findings from Computational Modeling |
| Richter Cyclization | DFT | Elucidation of the cyclization mechanism of diazonium salts to form cinnolinones. researchgate.net |
| Rh(III)-Catalyzed Annulation | DFT | Investigation of oxidative C-H activation and cyclization pathways in the formation of the cinnoline core. researchgate.net |
| Copper-Catalyzed N-N Formation | DFT | Analysis of the activation modes of azide (B81097) groups and the role of the copper catalyst in N-N bond formation. rsc.org |
| Cyclization of Arylhydrazones | PPA-mediated | Mechanistic insights into intramolecular Friedel–Crafts acylation followed by elimination to form benzo[h]cinnolines. researchgate.net |
Molecular Docking and Ligand-Binding Site Interaction Modeling (focused on methodologies)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This methodology is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions at an atomic level. researchgate.net Although specific docking studies on this compound are scarce, the methodologies applied to the broader class of cinnoline derivatives and other N-heterocycles are well-established. researchgate.netnih.govjocpr.com
The general workflow of a molecular docking study involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are required. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB). bepls.com The preparation of the receptor typically includes adding hydrogen atoms, removing water molecules and co-ligands, and defining the binding site or "active site". journalgrid.com The ligand's 3D structure can be built and optimized using computational chemistry software.
A search algorithm is then employed to generate a large number of possible binding poses of the ligand within the receptor's binding site. researchgate.net Finally, a scoring function is used to evaluate and rank these poses, estimating the binding affinity for each. researchgate.net The results provide insights into potential binding modes and crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can be visualized using software like PyMOL or Discovery Studio Visualizer. journalgrid.comresearchgate.net
Several software packages are commonly used for molecular docking. AutoDock Vina and PyRx are widely used tools that employ sophisticated search algorithms and scoring functions. researchgate.netjournalgrid.com The choice of docking software and scoring function can influence the outcome, and validation is a critical step. researchgate.net This often involves "redocking," where a known co-crystallized ligand is removed from the receptor and then docked back to see if the software can reproduce the experimental binding pose. researchgate.net The predicted binding affinities are often correlated with experimental data, such as the half-maximal inhibitory concentration (IC50), to validate the computational model.
The table below outlines common methodologies used in molecular docking and ligand-binding studies.
| Methodology/Software | Core Principle | Typical Application in Heterocyclic Chemistry |
| AutoDock Vina | Uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function. journalgrid.com | Predicting binding modes of cinnoline derivatives in enzyme active sites (e.g., kinases, proteases). |
| PyRx | A virtual screening tool that integrates AutoDock Vina with a user-friendly interface for preparing molecules and analyzing results. researchgate.net | Screening libraries of heterocyclic compounds against biological targets to identify potential hits. researchgate.net |
| Glide (Schrödinger) | Employs a hierarchical search protocol and an empirical scoring function (GlideScore) to find favorable binding poses. bepls.com | Docking of 1,2-benzodiazine derivatives to bacterial proteins to predict antibacterial activity. bepls.com |
| Discovery Studio | Provides tools for receptor-ligand interaction visualization, allowing for detailed analysis of hydrogen bonds, and hydrophobic contacts. journalgrid.com | Visualizing the binding pose of docked ligands to understand structure-activity relationships. journalgrid.com |
| Re-docking/Validation | The process of docking a co-crystallized ligand back into its receptor to assess the accuracy of the docking protocol. researchgate.net | Validating the chosen docking method before applying it to novel, untested compounds. researchgate.net |
In Silico Prediction of Spectroscopic Parameters
In silico methods are frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for structural elucidation, confirming experimental findings, and understanding the electronic structure of molecules. numberanalytics.com
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using quantum mechanical calculations. tsijournals.com The most prevalent method combines Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This process typically involves:
Optimizing the molecular geometry of the compound using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov
Performing a GIAO calculation on the optimized structure to compute the nuclear magnetic shielding tensors. nih.gov
Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Recent advancements have seen the integration of these DFT-calculated parameters with graph neural networks (GNNs) to improve prediction accuracy by learning from large datasets of experimental spectra. nih.govarxiv.org Computational prediction of NMR spectra can be particularly useful for assigning signals in complex molecules and for studying conformational effects on chemical shifts. schrodinger.com
UV-Vis Spectra Prediction: Theoretical UV-Vis spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). academie-sciences.fr This method computes the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. youtube.com The solvent environment can significantly influence UV-Vis spectra, and this is often accounted for in calculations using implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM). academie-sciences.fr
The TD-DFT approach has been successfully applied to various heterocyclic and aromatic compounds to interpret their electronic transitions, which are typically of the π → π* or n → π* type. researchgate.net By analyzing the molecular orbitals involved in these transitions, researchers can gain a deeper understanding of the molecule's electronic structure. arxiv.org For example, studies on cinnamates have used TD-DFT to benchmark different functionals and accurately reproduce experimental spectra, aiding in the development of new UV filters. researchgate.net
The following table summarizes the computational methods used for predicting spectroscopic parameters.
| Spectroscopic Technique | Computational Method | Basis Set/Functional Example | Key Predicted Parameters |
| NMR | GIAO-DFT | B3LYP/6-31G(d) | ¹H and ¹³C Chemical Shifts (δ) nih.gov |
| NMR | 3D Graph Neural Networks (GNN) | - | Corrected ¹H and ¹³C Chemical Shifts nih.govarxiv.org |
| UV-Vis | TD-DFT | B3LYP/6-311+G(d,p) | Excitation Energies, Oscillator Strengths, λmax researchgate.net |
| UV-Vis | TD-DFT with CPCM | M06-2X | Solvent-corrected λmax and absorption bands academie-sciences.fr |
Advanced Derivatives and Polycyclic Analogs of 1h Furo 4,3,2 De Cinnoline
Synthesis and Characterization of Substituted 1H-Furo[4,3,2-de]cinnolines
While specific research on the direct substitution of the 1H-furo[4,3,2-de]cinnoline core is not extensively detailed in the provided results, the synthesis of various substituted cinnoline (B1195905) and furo-containing heterocyclic compounds provides a foundation for understanding the potential synthetic strategies. The synthesis of cinnoline derivatives often involves the intramolecular cyclization of diazonium salts derived from appropriately substituted anilines. iosrjournals.orgresearchgate.net For instance, the Widman-Stoermer synthesis involves a one-pot diazotization and cyclization of aminopyridines to yield pyridocinnolines. mdpi.com This approach could theoretically be adapted to create substituted 1H-furo[4,3,2-de]cinnolines by starting with a suitably functionalized aminobenzofuran precursor.
The characterization of such substituted compounds would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the position of substituents on the aromatic rings. Mass spectrometry would confirm the molecular weight and fragmentation patterns, while infrared (IR) spectroscopy would identify characteristic functional groups. X-ray crystallography provides definitive structural elucidation, as demonstrated in the characterization of R-substituted Current time information in Oskarshamn, SE.rsc.orgnih.govoxadiazolo[3,4-c]cinnoline mono- and dioxides. rsc.org
Furocinnoline Systems with Alternative Annulation Patterns (e.g., Furo[3,2-c]cinnolines, Furo[2,3-h]cinnolinones, Furo[3,4-c]cinnolines)
Research into furocinnoline systems has extended to various annulation patterns, leading to the synthesis and characterization of several isomers.
Furo[3,2-c]cinnolines
The synthesis of furo[3,2-c]coumarins, which share a similar fused furan (B31954) ring system, has been achieved through several methods. One approach involves a Bu3P-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides. nih.govresearchgate.net Another method describes a one-pot, three-component reaction of aryl/hetryl aldehydes, substituted phenacyl bromides, and 4-hydroxycoumarin. rsc.org Furthermore, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can yield furo[3,2-c]quinolones. rsc.org These synthetic strategies could potentially be adapted to generate furo[3,2-c]cinnolines.
Furo[2,3-h]cinnolinones
The synthesis of furo[2,3-h]cinnolin-3(2H)-one has been reported, starting from hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid and hydrazine (B178648) hydrate (B1144303). scispace.com By varying the reaction conditions, such as reflux time, different derivatives like 4-amino-furo[2,3-h]cinnolin-3(2H)-one can be obtained. scispace.com These compounds have been investigated for their potential as HIV-1 integrase inhibitors. scispace.com
Furo[3,4-c]cinnolines
The synthesis of thieno[3,4-c]cinnolines has been achieved through a modified Sandmeyer reaction of methyl 3-aminothiophene-2-carboxylate precursors, which leads to regioselective intramolecular cyclization. semanticscholar.org This methodology suggests a potential route for the synthesis of the analogous furo[3,4-c]cinnoline system. Additionally, the synthesis of furo[3,4-c]quinolin-3(1H)-ones has been accomplished via a TMG-catalyzed intramolecular aza-MBH reaction of furanone derivatives. rsc.org
| Annulation Pattern | Synthetic Method | Starting Materials | Reference(s) |
| Furo[3,2-c]coumarin | Bu3P-mediated cyclization | 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, acyl chlorides | nih.govresearchgate.net |
| Furo[3,2-c]coumarin | One-pot three-component reaction | Aryl/hetryl aldehydes, substituted phenacyl bromides, 4-hydroxycoumarin | rsc.org |
| Furo[3,2-c]quinolone | Acid-catalyzed tandem reaction | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | rsc.org |
| Furo[2,3-h]cinnolinone | Cyclization | Hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid, hydrazine hydrate | scispace.com |
| Thieno[3,4-c]cinnoline | Modified Sandmeyer reaction | Methyl 3-aminothiophene-2-carboxylate precursors | semanticscholar.org |
| Furo[3,4-c]quinolin-3(1H)-one | Intramolecular aza-MBH reaction | Furanone derivatives | rsc.org |
Heterocyclic Ring Systems Fused with Furocinnolines (e.g., Pyrimido-furocinnolines)
The fusion of additional heterocyclic rings to the furocinnoline scaffold has led to the development of novel polycyclic systems with potential applications in medicinal chemistry.
Pyrimido-furocinnolines
While direct synthesis of pyrimido-furocinnolines is not explicitly detailed, the synthesis of related pyrimido-quinoline and pyrimido-isoquinoline systems is well-documented. For instance, pyrimido[4,5-b]quinolone derivatives have been synthesized from 2-amino-1,4,5,6,7,8,-hexahydro-4-(4-methoxphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile through cyclization with reagents like formamide (B127407) or thiourea. scialert.net Efficient syntheses of pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines have also been achieved via three-component coupling reactions. sharif.edu
Furthermore, the synthesis of 4-substituted 2-amino-benzo nih.govnih.govfuro[3,2-d]pyrimidine derivatives highlights the construction of a pyrimidine (B1678525) ring fused to a benzofuran (B130515) core, which is a key structural component of a potential pyrimido-furocinnoline. google.com These methods often involve the cyclization of appropriately functionalized precursors.
Designing and Synthesis of Novel Polycyclic Compounds Incorporating the Furocinnoline Moiety
The design and synthesis of novel polycyclic compounds incorporating the furocinnoline moiety is a burgeoning area of research. The strategies often involve the construction of complex aromatic systems through various synthetic methodologies.
One approach is the use of cyclophane chemistry, which involves bridging an aromatic system with one or more aliphatic chains. mun.ca While this has been explored with polycyclic aromatic hydrocarbons like pyrene (B120774) and peropyrene, the principles could be applied to furocinnoline to create strained, non-planar structures with unique photophysical properties.
Another strategy involves the functionalization of polycyclic aromatic hydrocarbons (PAHs) and their N-heteroaromatic analogs. nih.gov Techniques like directed ortho-metalation (DoM) and DreM (deprotonation-rearrangement-metalation) can be used to introduce substituents onto aromatic rings, which can then be used to build larger, more complex structures. uis.no For instance, the Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is an effective method for constructing PAH frameworks and could be adapted for furocinnoline-containing systems. mdpi.com
The sulfoniumization of PAHs has also emerged as a method to solubilize and functionalize these compounds, enabling further chemical modifications and applications in areas like bio-imaging. rsc.org This strategy could potentially be applied to furocinnolines to enhance their processability and allow for the introduction of various functional groups.
Emerging Research Directions and Future Perspectives in 1h Furo 4,3,2 De Cinnoline Chemistry
Development of Novel and Efficient Synthetic Strategies
The development of new and more efficient methods for synthesizing the 1H-furo[4,3,2-de]cinnoline core and its derivatives is a primary focus of ongoing research. Current strategies often involve multi-step processes with moderate yields. Future research will likely concentrate on the following:
One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple reaction steps into a single operation will significantly improve efficiency and reduce waste. MCRs, in particular, offer a powerful tool for rapidly generating diverse libraries of furocinnoline derivatives. For instance, a one-pot method has been described for the synthesis of 4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one derivatives. globalresearchonline.net
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity. For example, palladium-catalyzed domino processes have been developed for the one-pot synthesis of quinazolin-4(3H)-ones and fused quinazolinones. researchgate.net
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity.
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reagents, and reaction conditions is a critical goal for sustainable chemical manufacturing. An efficient protocol for the synthesis of 4(1H)-cinnolones, 1,4-dihydrocinnolines, and cinnolines has been developed in an aqueous medium. researchgate.net
| Synthetic Strategy | Advantages | Potential Impact on Furocinnoline Chemistry |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Rapid generation of diverse furocinnoline libraries |
| Catalytic Methods | Milder conditions, higher yields, improved stereoselectivity | Access to novel and complex furocinnoline architectures |
| Flow Chemistry | Precise control, enhanced safety, scalability | Facilitation of large-scale production for potential applications |
| Green Chemistry | Environmentally friendly, sustainable | Reduced environmental impact of furocinnoline synthesis |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
A deeper understanding of the inherent reactivity of the this compound scaffold is crucial for its functionalization and the development of new applications. Future research will likely focus on:
C-H Activation/Functionalization: Directly modifying the carbon-hydrogen bonds of the furocinnoline core offers a highly atom-economical approach to introduce new functional groups. Transition-metal catalyzed C–H bond activation reactions are a significant area of interest for creating new C–C and C–X bonds. acs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful and sustainable tool for forging new bonds under mild conditions, opening up novel transformation pathways for furocinnolines.
Domino and Cascade Reactions: Designing reactions where a single event triggers a series of subsequent transformations can lead to the rapid construction of complex molecular architectures from simple furocinnoline precursors.
Ring-Opening and Ring-Transformation Reactions: Investigating the controlled cleavage and rearrangement of the furocinnoline ring system could provide access to novel heterocyclic scaffolds that are otherwise difficult to synthesize.
Application of Advanced Analytical and Characterization Techniques
To fully elucidate the structure, properties, and behavior of this compound derivatives, the application of sophisticated analytical techniques is indispensable. Future research will benefit from:
Advanced NMR Spectroscopy: Two-dimensional (2D) and multi-dimensional NMR techniques can provide detailed insights into the complex three-dimensional structures and conformational dynamics of furocinnoline molecules. irjes.com
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous determination of elemental compositions and the identification of novel furocinnoline derivatives and their metabolites. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state structure of furocinnoline compounds, providing invaluable information about bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict molecular properties, rationalize reaction mechanisms, and guide the design of new furocinnoline-based molecules.
| Analytical Technique | Information Gained | Importance in Furocinnoline Research |
| Advanced NMR Spectroscopy | 3D structure, conformational dynamics, connectivity | Elucidation of complex molecular architectures |
| High-Resolution Mass Spectrometry | Elemental composition, metabolite identification | Unambiguous identification of novel compounds |
| X-ray Crystallography | Precise solid-state structure, intermolecular interactions | Definitive structural characterization |
| Computational Chemistry | Predicted properties, reaction mechanisms | Rational design and understanding of reactivity |
Integration of Machine Learning and Artificial Intelligence in Furocinnoline Research
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and synthetic accessibility of novel furocinnoline derivatives. uchicago.edu This can help to prioritize synthetic targets and reduce the time and cost of drug discovery.
De Novo Drug Design: AI can be used to generate entirely new molecular structures with desired properties, potentially leading to the discovery of novel furocinnoline-based therapeutic agents.
Reaction Optimization and Prediction: ML models can be employed to predict the optimal conditions for chemical reactions, including catalyst selection, solvent choice, and temperature, thereby accelerating the development of new synthetic methods.
Analysis of Large Datasets: The increasing volume of data generated from high-throughput screening and other experimental techniques can be efficiently analyzed using AI and ML to identify structure-activity relationships and uncover hidden patterns. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
